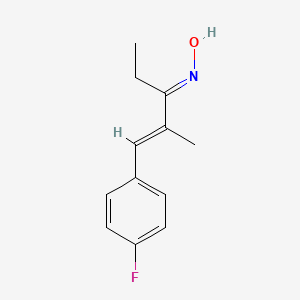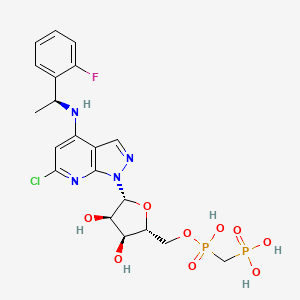
Acid-PEG5-NHS ester
描述
作用机制
Target of Action
The primary targets of Acid-PEG5-NHS ester are primary amines . These are found in various biological molecules such as proteins and amine-modified oligonucleotides . The compound interacts with these targets to form stable amide bonds .
Mode of Action
This compound is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The this compound is often used for low-resolution 3-D studies of protein structure and protein interaction analysis . It forms stable amide bonds with primary amines, enabling the connection of different moieties, each containing free amines . This can affect various biochemical pathways depending on the specific proteins or molecules being linked.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can enhance the bioavailability of the compound. Furthermore, the dPEG® itself provides benefits such as decreased immunogenicity, protection from proteolysis, increased hydrodynamic volume, and increased serum half-life .
Result of Action
The result of the action of this compound is the formation of stable amide bonds with primary amines . This allows for the conjugation of two different moieties, each containing free amines . The compound can be used to modify the surface properties of the molecule to which it is conjugated .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to light and temperature . For optimal use, the material should always be kept under low-temperature, dry conditions, and away from light . Handling the material under inert gas can improve its stability .
生化分析
Biochemical Properties
Acid-PEG5-NHS ester plays a significant role in biochemical reactions, particularly in the conjugation of biomolecules . It interacts with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond . This property allows this compound to link biomolecules such as proteins and peptides .
Cellular Effects
The hydrophilic PEG spacer in this compound imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This property can influence cell function by enhancing the stability and solubility of proteins within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester group, which reacts with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . This reaction allows the this compound to bind to biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The NHS ester moiety in this compound readily hydrolyzes and becomes non-reactive over time . Therefore, it is recommended to dissolve only a small amount of the reagent at a time and not to prepare stock solutions for storage . This suggests that the effects of this compound may change over time in laboratory settings due to its instability .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amines, it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
Its hydrophilic nature, conferred by the PEG spacer, likely influences its transport and distribution .
Subcellular Localization
Its ability to form stable amide bonds with primary amines suggests that it could potentially localize to regions of the cell where these groups are prevalent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG5-NHS ester involves the reaction of polyethylene glycol with a carboxylic acid and N-hydroxysuccinimide ester. The process typically requires the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction is carried out under mild conditions, usually at room temperature, to form a stable amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically produced in bulk and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Acid-PEG5-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and specific, occurring under mild conditions (pH 7-9) .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, EDC, and HATU . The reactions are typically carried out in aqueous media at room temperature, ensuring high efficiency and yield .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates. These conjugates are stable and retain the functional properties of the original molecules, making them useful in various applications .
科学研究应用
Acid-PEG5-NHS ester has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Alkyne-PEG5-NHS ester: Contains an alkyne group instead of a carboxylic acid, used in click chemistry reactions.
Bis(NHS)PEG5: Contains NHS esters at both ends, used for cross-linking between primary amines.
Uniqueness
Acid-PEG5-NHS ester is unique due to its single NHS ester and carboxylic acid groups, allowing for greater control over conjugation reactions . The hydrophilic polyethylene glycol spacer also provides additional benefits such as increased solubility and reduced immunogenicity .
属性
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMACGMMKGUAJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)




![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)


